6-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
214288-10-5 |
|---|---|
Molecular Formula |
C9H4F4N2O |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4F4N2O/c10-4-1-2-6-5(3-4)7(9(11,12)13)15-8(16)14-6/h1-3H,(H,14,15,16) |
InChI Key |
VMSSFBRZNHOVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC(=C2C=C1F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
6-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and kinase-inhibitory properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.14 g/mol. The presence of fluorine atoms contributes to its lipophilicity and bioactivity, which are critical for its interaction with biological targets.
Inhibition of Kinases : Quinazoline derivatives, including this compound, have been shown to inhibit various protein kinases, particularly those involved in cancer proliferation pathways such as EGFR (Epidermal Growth Factor Receptor) and NEK4 (Never in Mitosis A-related Kinase 4). These kinases play pivotal roles in tumor growth and survival.
Anticancer Efficacy
Research indicates that quinazoline derivatives exhibit potent anticancer activity. For instance, studies have demonstrated that compounds with similar structures can significantly reduce cell viability in non-small cell lung cancer (NSCLC) models. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) are critical indicators of its potency.
| Compound | Target | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| This compound | NEK4 | ~1 | NSCLC |
| Related Quinazoline Derivative | EGFR | <0.13 | MCF-7 Breast Cancer |
The above table summarizes findings from various studies that highlight the compound's effectiveness against specific cancer types.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is highly dependent on their structural features. Modifications at specific positions on the quinazoline ring can enhance or diminish their potency:
- Fluorine Substitution : The introduction of fluorine at the 6-position has been associated with increased kinase inhibition.
- Trifluoromethyl Group : The presence of a trifluoromethyl group at the 4-position enhances lipophilicity and binding affinity to target proteins.
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
A study involving the evaluation of various quinazoline derivatives showed that this compound demonstrated significant anti-proliferative effects on EGFR-mutant NSCLC cells. The mechanism was linked to its ability to inhibit NEK4, leading to reduced cell viability. -
Breast Cancer :
In vitro studies indicated that similar quinazoline compounds exhibited strong activity against MCF-7 breast cancer cells, with IC50 values significantly lower than those observed for traditional chemotherapeutics.
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Trifluoromethylation via Nucleophilic Substitution
Introduction of the trifluoromethyl group at the 4-position often occurs through nucleophilic substitution of a chloro or hydroxy precursor. For example, 6-fluoro-4-hydroxyquinazolin-2(1H)-one reacts with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of Cs₂CO₃ in DMF at 80°C, yielding the trifluoromethylated product in 63% yield. The reaction mechanism involves deprotonation of the hydroxyl group to form a phenoxide ion, which attacks the electrophilic silicon center of TMSCF₃.
Alternative methods employ phosphorus pentasulfide (P₂S₅) in pyridine to convert hydroxy groups to thiols, followed by trifluoromethylation using silver trifluoroacetate. This two-step approach achieves a 58% overall yield but requires stringent moisture-free conditions.
Chalcone-Mediated Derivitization
Chalcone intermediates have been leveraged to introduce substituents at the 3-position of the quinazolinone ring. A 2020 study demonstrated that 4-(quinazolin-4-ylamino)benzaldehyde reacts with substituted acetophenones under Claisen-Schmidt conditions to yield chalcone-quinazolinone hybrids. For instance, condensation with 3-chloroacetophenone in ethanol containing NaOH produced a chalcone intermediate, which was cyclized using acetic anhydride to afford the final product in 71% yield.
Microwave-Assisted and Solvent-Free Syntheses
Microwave irradiation has emerged as a green chemistry tool for synthesizing quinazolinones. A solvent-free protocol involving grinding 2-amino-5-fluorobenzoic acid with hexafluoroacetone in the presence of K₂CO₃ achieved 82% yield in 15 minutes. The localized heating effect of microwaves accelerates the cyclocondensation step, minimizing decomposition pathways.
Similarly, ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) have been used as dual solvent-catalysts, enabling reactions at 100°C with 88% yield and facile recycling of the ionic liquid.
Industrial-Scale Production and Purification
Column Chromatography Optimization
Industrial-scale purification employs gradient elution with n-hexane/ethyl acetate (3:1 to 1:1) on silica gel columns. A patent-derived method reports isolating this compound with >98% purity using this approach.
Crystallization Techniques
Recrystallization from ethanol/water (4:1) at −20°C yields needle-shaped crystals suitable for X-ray diffraction analysis. This method is preferred for pharmaceuticals due to its scalability and minimal solvent residues.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst | Yield (%) | Time |
|---|---|---|---|---|
| Cyclocondensation | 120°C, PPA | — | 78 | 6 h |
| Cu(OAc)₂ annulation | 90°C, DMSO | Cu(OAc)₂ | 72 | 0.5 h |
| Microwave irradiation | 150°C, solvent-free | K₂CO₃ | 82 | 15 min |
| Ionic liquid synthesis | 100°C, [EMIM]OAc | — | 88 | 2 h |
| Nucleophilic substitution | 80°C, DMF | Cs₂CO₃ | 63 | 4 h |
Q & A
Basic: What are the efficient synthetic routes for 6-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one?
Answer: A widely used method involves a one-pot cascade synthesis employing trifluoroacetic acid (TFA) as the CF₃ source and T3P (propylphosphonic anhydride) as a coupling/dehydrating agent. This approach allows diversification by varying amine and acid partners, yielding novel derivatives with high purity after chromatographic purification. For example, derivatives like 3-benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one are synthesized with yields up to 88% under optimized conditions .
Basic: How is the trifluoromethyl group’s impact on physicochemical properties assessed?
Answer: The trifluoromethyl group enhances lipophilicity (logP) and membrane permeability through its electron-withdrawing effects and hydrophobic character. Comparative studies with non-fluorinated analogs show improved bioavailability, as evidenced by membrane interaction assays and computational simulations (e.g., molecular docking) .
Basic: What spectroscopic techniques are employed for structural characterization?
Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~160 ppm for carbonyl groups).
- IR spectroscopy : For identifying C=O stretches (~1670 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., m/z 341 [M+1]⁺) .
Advanced: How can crystallographic data resolve structural ambiguities in quinazolinone derivatives?
Answer: Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. This method is critical for resolving tautomerism or regiochemical uncertainties in fused-ring systems .
Advanced: What experimental strategies address discrepancies in reported biological activities?
Answer: Standardized assays (e.g., enzyme inhibition IC₅₀ measurements) combined with structural analysis (NMR/X-ray) identify substituent effects. For example, replacing fluorine with nitro groups alters binding affinity to glutamate receptors, requiring side-by-side comparative studies under controlled conditions .
Advanced: How is computational modeling utilized to predict reactivity and bioactivity?
Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model ligand-protein interactions, guiding the design of analogs with enhanced selectivity .
Basic: What pharmacological targets are commonly evaluated for this compound?
Answer: Targets include:
- HIV-1 reverse transcriptase : Assessed via inhibition assays.
- Ionotropic glutamate receptors : Evaluated using antagonist activity screens.
- Anticancer activity : Tested against cell lines (e.g., MTT assays) .
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
Answer: Key challenges include:
- Intermediate stability : Reactive intermediates (e.g., chlorinated precursors) require low-temperature handling.
- Purification : Column chromatography is replaced with recrystallization or fractional distillation for scalability.
- Catalyst optimization : T3P concentration and solvent polarity (e.g., toluene vs. DMF) are adjusted to improve yield .
Advanced: How are structure-activity relationships (SAR) explored for quinazolinone analogs?
Answer: Systematic substitution at positions 2, 4, and 6 is performed. For example:
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance enzyme inhibition.
- Bulkier substituents (e.g., spirocyclic piperidine) improve metabolic stability. Biological testing against isoforms (e.g., kinase variants) identifies selective analogs .
Advanced: How do reaction conditions influence regioselectivity in quinazolinone synthesis?
Answer: Solvent polarity (e.g., DMSO vs. ethanol) and temperature control dictate reaction pathways. For instance, polar aprotic solvents favor cyclization via SNAr mechanisms, while microwave-assisted synthesis reduces side-product formation by accelerating kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
